2-Butylcyclopentan-1-amine
Overview
Description
2-Butylcyclopentan-1-amine is an organic compound with the molecular formula C9H19N It is a cycloalkane derivative where a butyl group is attached to the second carbon of a cyclopentane ring, and an amine group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, a haloalkane such as 2-butylcyclopentyl bromide can react with ammonia or an amine under suitable conditions to form the desired amine . The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of cyclopentanone derivatives with butylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the selective formation of the desired amine with high yield .
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are typical reagents for substitution reactions
Major Products Formed
Oxidation: Nitroso, nitro, or N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups
Scientific Research Applications
2-Butylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-butylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentane ring and an amine group.
2-Butylcyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
2-Butylcyclopentan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group .
Uniqueness
2-Butylcyclopentan-1-amine is unique due to its specific ring structure and the position of the butyl and amine groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-butylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPHDIPQLGWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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